molecular formula C5H11ClO3S B3424248 2-methoxy-2-methylpropane-1-sulfonyl chloride CAS No. 338452-93-0

2-methoxy-2-methylpropane-1-sulfonyl chloride

Cat. No.: B3424248
CAS No.: 338452-93-0
M. Wt: 186.66 g/mol
InChI Key: LNWBEJREKUGKIY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 2-methoxy-2-methylpropane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction is as follows:

2-methoxy-2-methylpropane-1-sulfonic acid+thionyl chloride2-methoxy-2-methylpropane-1-sulfonyl chloride+sulfur dioxide+hydrogen chloride\text{2-methoxy-2-methylpropane-1-sulfonic acid} + \text{thionyl chloride} \rightarrow \text{this compound} + \text{sulfur dioxide} + \text{hydrogen chloride} 2-methoxy-2-methylpropane-1-sulfonic acid+thionyl chloride→2-methoxy-2-methylpropane-1-sulfonyl chloride+sulfur dioxide+hydrogen chloride

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a controlled environment to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-methoxy-2-methylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonic acid under specific conditions.

    Oxidation: Although less common, oxidation reactions can occur, leading to the formation of sulfonic acid derivatives.

Common Reagents and Conditions:

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Major Products Formed:

Scientific Research Applications

Chemistry: 2-methoxy-2-methylpropane-1-sulfonyl chloride is widely used as a reagent in organic synthesis. It is employed in the preparation of various sulfonamide and sulfonate ester derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological and medical research, this compound is used to modify biomolecules, such as proteins and peptides, by introducing sulfonyl groups. This modification can alter the biological activity and stability of the biomolecules, making it useful in drug development and biochemical studies.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and surfactants. Its reactivity and compatibility with various functional groups make it a valuable intermediate in the manufacturing of these products.

Mechanism of Action

The mechanism of action of 2-methoxy-2-methylpropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion and the formation of a new covalent bond. This mechanism is fundamental to the compound’s ability to form sulfonamide and sulfonate ester derivatives .

Comparison with Similar Compounds

    Methanesulfonyl chloride: Similar in structure but lacks the methoxy and methyl groups.

    Ethanesulfonyl chloride: Similar in structure but has an ethyl group instead of the methoxy and methyl groups.

    Benzenesulfonyl chloride: Contains a benzene ring instead of the methoxy and methyl groups.

Uniqueness: 2-methoxy-2-methylpropane-1-sulfonyl chloride is unique due to the presence of both methoxy and methyl groups, which enhance its reactivity and functional group compatibility. This makes it more versatile in organic synthesis compared to its simpler counterparts .

Properties

IUPAC Name

2-methoxy-2-methylpropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO3S/c1-5(2,9-3)4-10(6,7)8/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWBEJREKUGKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CS(=O)(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501255150
Record name 2-Methoxy-2-methyl-1-propanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501255150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338452-93-0
Record name 2-Methoxy-2-methyl-1-propanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338452-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-2-methyl-1-propanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501255150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHOXY-2-METHYLPROPANE-1-SULFONYL, CHLORIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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